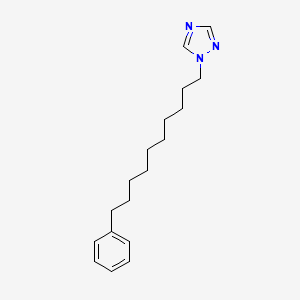![molecular formula C15H18ClNO5S B12619029 N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine CAS No. 918785-11-2](/img/structure/B12619029.png)
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is a complex organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a hydroxy-oxobutyl group attached to the L-cysteine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine typically involves multiple steps. One common method includes the following steps:
Acetylation of L-cysteine: L-cysteine is first acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-cysteine.
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Hydroxy-oxobutyl Group Addition: The hydroxy-oxobutyl group is added via a Michael addition reaction using an appropriate enone compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes such as cysteine proteases and receptors involved in oxidative stress response.
Pathways Involved: Modulation of the glutathione pathway, inhibition of pro-inflammatory cytokines, and activation of antioxidant defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A simpler derivative lacking the chlorophenyl and hydroxy-oxobutyl groups.
S-(4-Chlorophenyl)-L-cysteine: Lacks the acetyl and hydroxy-oxobutyl groups.
N-Acetyl-S-(4-chlorophenyl)-L-cysteine: Lacks the hydroxy-oxobutyl group.
Uniqueness
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is unique due to the presence of both the chlorophenyl and hydroxy-oxobutyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
918785-11-2 |
|---|---|
Fórmula molecular |
C15H18ClNO5S |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18ClNO5S/c1-9(19)17-13(15(21)22)8-23-7-12(14(20)6-18)10-2-4-11(16)5-3-10/h2-5,12-13,18H,6-8H2,1H3,(H,17,19)(H,21,22)/t12?,13-/m0/s1 |
Clave InChI |
CFJRUBIKVKUJED-ABLWVSNPSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


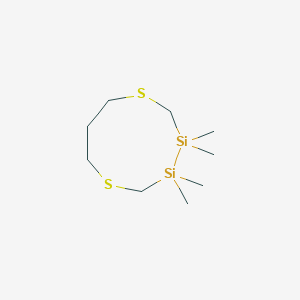
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
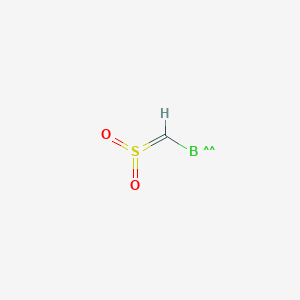

![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)
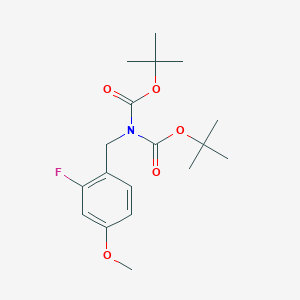
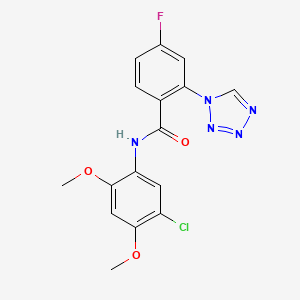
![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)
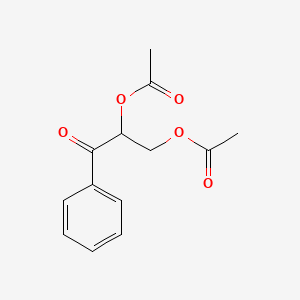
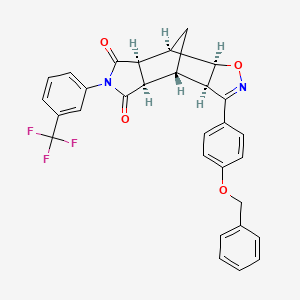
![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)

